molecular formula C17H19N3O2 B2773015 1-(3-((5-Methylpyridin-2-yl)oxy)pyrrolidin-1-yl)-2-(pyridin-3-yl)ethanone CAS No. 1904098-18-5

1-(3-((5-Methylpyridin-2-yl)oxy)pyrrolidin-1-yl)-2-(pyridin-3-yl)ethanone

Cat. No.: B2773015
CAS No.: 1904098-18-5
M. Wt: 297.358
InChI Key: JVHLYIWXJVYSRA-UHFFFAOYSA-N
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Description

1-(3-((5-Methylpyridin-2-yl)oxy)pyrrolidin-1-yl)-2-(pyridin-3-yl)ethanone is a complex organic compound that features a pyrrolidine ring, a pyridine ring, and a methylpyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-((5-Methylpyridin-2-yl)oxy)pyrrolidin-1-yl)-2-(pyridin-3-yl)ethanone typically involves multiple steps:

    Formation of the Pyrrolidine Ring: This can be achieved through the cyclization of appropriate precursors under basic conditions.

    Attachment of the Pyridine Rings: The pyridine rings can be introduced via nucleophilic substitution reactions, where the pyrrolidine ring acts as a nucleophile.

    Introduction of the Methylpyridine Moiety: This step often involves the use of a methylating agent to introduce the methyl group onto the pyridine ring.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors to improve reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(3-((5-Methylpyridin-2-yl)oxy)pyrrolidin-1-yl)-2-(pyridin-3-yl)ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogenation catalysts like palladium on carbon.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Oxidized derivatives with additional oxygen functionalities.

    Reduction: Reduced derivatives with hydrogenated pyridine rings.

    Substitution: Substituted derivatives with various functional groups attached to the pyridine rings.

Scientific Research Applications

1-(3-((5-Methylpyridin-2-yl)oxy)pyrrolidin-1-yl)-2-(pyridin-3-yl)ethanone has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-(3-((5-Methylpyridin-2-yl)oxy)pyrrolidin-1-yl)-2-(pyridin-3-yl)ethanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    1-(3-(Pyridin-2-yloxy)pyrrolidin-1-yl)-2-(pyridin-3-yl)ethanone: Similar structure but lacks the methyl group on the pyridine ring.

    1-(3-((5-Ethylpyridin-2-yl)oxy)pyrrolidin-1-yl)-2-(pyridin-3-yl)ethanone: Similar structure with an ethyl group instead of a methyl group.

Uniqueness

1-(3-((5-Methylpyridin-2-yl)oxy)pyrrolidin-1-yl)-2-(pyridin-3-yl)ethanone is unique due to the presence of the methyl group on the pyridine ring, which can influence its chemical reactivity and biological activity. This structural feature can lead to different binding affinities and selectivities compared to similar compounds.

Properties

IUPAC Name

1-[3-(5-methylpyridin-2-yl)oxypyrrolidin-1-yl]-2-pyridin-3-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O2/c1-13-4-5-16(19-10-13)22-15-6-8-20(12-15)17(21)9-14-3-2-7-18-11-14/h2-5,7,10-11,15H,6,8-9,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVHLYIWXJVYSRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=C1)OC2CCN(C2)C(=O)CC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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